molecular formula C7H4INOS B12870486 4-Iodobenzo[d]oxazole-2-thiol CAS No. 935534-32-0

4-Iodobenzo[d]oxazole-2-thiol

Cat. No.: B12870486
CAS No.: 935534-32-0
M. Wt: 277.08 g/mol
InChI Key: CDBDWNCNUMQCNZ-UHFFFAOYSA-N
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Description

4-Iodobenzo[d]oxazole-2-thiol is a high-purity chemical intermediate designed for advanced research and development in medicinal chemistry. The benzo[d]oxazole-2-thiol scaffold is recognized as a privileged structure in drug discovery, with documented potential in a range of therapeutic areas . Scientific literature indicates that structurally similar compounds exhibit promising biological activities, including antimicrobial , anticancer , and neuroprotective effects . The iodine substituent on the benzoxazole ring provides a versatile handle for further synthetic modification via metal-catalyzed cross-coupling reactions, enabling researchers to explore a wider chemical space and develop novel derivatives for biological evaluation . As a key building block, it can be used in multicomponent reactions like the Mannich reaction to create novel compounds for screening against various biological targets such as GPCRs and kinases . This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this compound with appropriate precautions, referring to the material safety data sheet for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

935534-32-0

Molecular Formula

C7H4INOS

Molecular Weight

277.08 g/mol

IUPAC Name

4-iodo-3H-1,3-benzoxazole-2-thione

InChI

InChI=1S/C7H4INOS/c8-4-2-1-3-5-6(4)9-7(11)10-5/h1-3H,(H,9,11)

InChI Key

CDBDWNCNUMQCNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)NC(=S)O2

Origin of Product

United States

Synthetic Methodologies for 4 Iodobenzo D Oxazole 2 Thiol and Its Precursors

Established Routes for Benzo[d]oxazole-2-thiol Scaffold Synthesis

The benzo[d]oxazole-2-thiol framework is a common motif in medicinal chemistry and its synthesis has been approached through several well-documented routes.

A primary and widely utilized method for the synthesis of the benzo[d]oxazole-2-thiol scaffold is the reaction of 2-aminophenol (B121084) with carbon disulfide. This reaction is typically carried out in the presence of a base, such as potassium hydroxide, in a suitable solvent like ethanol. The process involves the nucleophilic attack of the amino group of 2-aminophenol on the carbon of carbon disulfide, followed by an intramolecular cyclization with the elimination of water to form the heterocyclic ring system. This method is valued for its relatively straightforward procedure and the ready availability of the starting materials.

Beyond the classical carbon disulfide route, a variety of other reagents and strategies have been employed to construct the benzo[d]oxazole-2-thiol core and its derivatives. These alternative methods often provide pathways to substituted analogs that may not be accessible through the traditional approach. Some of these methods include:

Reaction with Thiophosgene or its Equivalents: Thiophosgene can be used as a source of the thiocarbonyl group, reacting with 2-aminophenol to form the desired product.

Use of Xanthates: The reaction of 2-aminophenol with alkali metal alkylxanthates also yields benzo[d]oxazole-2-thiol derivatives.

From o-Aminophenols and Carbonyl Sulfide: This method provides another avenue to the target scaffold, though it is less commonly employed.

Strategies for Regioselective Iodination at the C4 Position of the Benzo[d]oxazole Ring

The introduction of an iodine atom specifically at the C4 position of the benzo[d]oxazole ring presents a significant challenge due to the potential for substitution at other positions (C5, C6, and C7). The electronic nature of the fused ring system and the directing effects of the existing substituents play a crucial role in determining the outcome of electrophilic aromatic substitution reactions like iodination.

Direct iodination of the pre-formed benzo[d]oxazole-2-thiol ring system is a potential, though challenging, route. The success of such an approach would depend on the inherent reactivity of the different positions on the benzene (B151609) ring. The directing effects of the fused oxazole (B20620) and thiol moieties would influence the regioselectivity of the iodination. The oxygen and nitrogen atoms of the oxazole ring can act as ortho, para-directing activators, while the thiol group's influence is more complex. Achieving high selectivity for the C4 position through direct iodination would likely require carefully optimized reaction conditions, including the choice of iodinating agent and solvent. However, specific and reliable methods for the direct C4 iodination of benzo[d]oxazole-2-thiol are not widely reported in the literature, suggesting that this approach may lead to mixtures of isomers.

A more controlled and widely applicable strategy for the synthesis of 4-Iodobenzo[d]oxazole-2-thiol involves a multi-step sequence that begins with a pre-functionalized precursor. This approach allows for the unambiguous placement of the iodine atom. A viable pathway involves the following steps:

Nitration: The synthesis can commence with the cyclization of 2-amino-3-nitrophenol with carbon disulfide to produce 4-nitrobenzo[d]oxazole-2-thiol chemicalbook.com. This reaction establishes the required substitution pattern on the benzene ring from the outset.

Reduction: The nitro group at the C4 position is then reduced to an amino group, yielding 4-aminobenzo[d]oxazole-2-thiol. This reduction can be achieved using various standard reducing agents, such as tin(II) chloride or catalytic hydrogenation.

Diazotization and Iodination (Sandmeyer Reaction): The resulting 4-amino derivative can be converted to the corresponding diazonium salt by treatment with a source of nitrous acid (e.g., sodium nitrite in an acidic medium). The subsequent treatment of this diazonium salt with an iodide source, such as potassium iodide, in what is known as the Sandmeyer reaction, results in the formation of the target compound, this compound wikipedia.org. This classical transformation in aromatic chemistry provides a reliable method for introducing an iodine atom at a specific position that was initially occupied by an amino group wikipedia.org.

This pre-functionalization strategy offers excellent control over the regiochemistry of the final product.

Hypervalent iodine reagents have emerged as powerful and versatile tools in modern organic synthesis, capable of effecting a wide range of transformations, including the iodination of aromatic compounds. These reagents, such as iodobenzene diacetate (PIDA) and Dess-Martin periodinane, offer mild and often highly selective reaction conditions.

Integration of Thiol Moiety in Benzo[d]oxazole Systems

The introduction of the thiol group at the second position of the benzoxazole (B165842) ring is a critical step in the synthesis of this compound. This transformation is typically achieved through the cyclization of the 2-amino-3-iodophenol (B45077) precursor with a carbon disulfide equivalent.

The most established and widely used method involves the reaction of the corresponding o-aminophenol derivative with carbon disulfide (CS₂) in the presence of a base, such as potassium hydroxide (KOH), in an alcoholic solvent like ethanol. researchgate.netresearchgate.net The reaction proceeds via the formation of a dithiocarbamate intermediate, which subsequently undergoes intramolecular cyclization with the elimination of water to form the stable benzoxazole-2-thiol ring system. This one-pot reaction is efficient for a variety of substituted 2-aminophenols.

Another approach involves the use of thiophosgene (CSCl₂) as the thiocarbonyl source. This highly reactive electrophile reacts with 2-aminophenol in an inert solvent, such as tetrahydrofuran, to yield the target 2-mercaptobenzoxazole. acs.org While effective, the high toxicity of thiophosgene necessitates stringent safety precautions.

A more contemporary and greener alternative utilizes tetramethylthiuram disulfide (TMTD) as the sulfur source. This method allows for the cyclization of 2-aminophenols in water, avoiding the use of volatile organic solvents and metal catalysts, which aligns with the principles of green chemistry. nih.gov

Table 1: Comparison of Reagents for Thiol Integration

Advanced Synthetic Techniques for this compound and Related Derivatives

To enhance efficiency, reduce reaction times, and improve the environmental footprint of the synthesis, several advanced techniques have been applied to the formation of benzoxazole derivatives. These methods are directly applicable to the synthesis of this compound from its precursors.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to dramatically reduce reaction times through efficient and uniform heating. mdpi.com In the context of benzoxazole-2-thiol synthesis, microwave assistance can be applied to the classical reaction of a 2-aminophenol derivative with carbon disulfide. This technique accelerates the rate of cyclization, often leading to higher yields and cleaner reaction profiles in minutes, compared to hours required for conventional heating methods. tandfonline.com This rapid and efficient energy transfer makes microwave-assisted synthesis a highly attractive method for the rapid generation of libraries of benzoxazole derivatives for further study.

Continuous Flow Reaction Systems

Continuous flow chemistry offers significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety, and scalability. mdpi.com While specific examples for this compound are not prevalent, the synthesis of benzoxazoles is well-suited for flow reactors. A flow system would allow for the precise mixing of the 2-amino-3-iodophenol precursor and a thiocarbonyl source (like carbon disulfide) at elevated temperatures and pressures in a controlled manner. This precise control minimizes the formation of byproducts and allows for safer handling of toxic or reactive intermediates. The scalability of flow systems also makes this an attractive approach for producing larger quantities of the target compound.

Advanced Spectroscopic Characterization Methodologies for 4 Iodobenzo D Oxazole 2 Thiol

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mechanistic Studies

There is no specific information available from the search results regarding the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment or for conducting mechanistic studies on 4-Iodobenzo[d]oxazole-2-thiol.

In a hypothetical LC-MS analysis for purity, one would expect to obtain a chromatogram with a major peak corresponding to this compound, indicating its retention time under specific chromatographic conditions (e.g., column type, mobile phase composition, and flow rate). The mass spectrum corresponding to this peak would be crucial for confirming the identity of the compound. The expected mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ of this compound (C₇H₄INOS) would be approximately 277.92. High-resolution mass spectrometry would provide a more accurate mass, further confirming the elemental composition. Impurities would appear as additional peaks in the chromatogram with different retention times and m/z values.

For mechanistic studies, LC-MS could be employed to identify intermediates, byproducts, or degradation products of reactions involving this compound. By analyzing reaction mixtures at different time points, it would be possible to propose or support a reaction mechanism. Fragmentation patterns observed in the tandem mass spectrometry (MS/MS) spectra would be instrumental in elucidating the structures of these species.

Table 1: Hypothetical LC-MS Data for this compound Purity Analysis

Analyte Retention Time (min) Observed m/z ([M+H]⁺) Theoretical m/z ([M+H]⁺)
This compound Data not available Data not available 277.92
Impurity 1 Data not available Data not available Data not available

This table is hypothetical and for illustrative purposes only, as no experimental data was found.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No experimental Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound, such as its maximum absorption wavelengths (λmax), were found in the searched literature.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to correspond to π → π* and n → π* transitions within its aromatic and heterocyclic ring systems. The presence of the iodine atom, a heavy halogen, could potentially lead to a red shift (bathochromic shift) in the absorption maxima compared to the non-iodinated parent compound due to its electronic effects. The solvent used for the analysis would also influence the position and intensity of the absorption bands.

A typical UV-Vis spectrum would plot absorbance against wavelength. The wavelength(s) at which maximum absorbance occurs (λmax) are characteristic of the compound's chromophores.

Table 2: Hypothetical UV-Vis Spectroscopic Data for this compound

Solvent λmax 1 (nm) Molar Absorptivity (ε₁) (M⁻¹cm⁻¹) λmax 2 (nm) Molar Absorptivity (ε₂) (M⁻¹cm⁻¹)
Ethanol Data not available Data not available Data not available Data not available
Methanol Data not available Data not available Data not available Data not available

This table is hypothetical and for illustrative purposes only, as no experimental data was found.

Computational and Theoretical Investigations of 4 Iodobenzo D Oxazole 2 Thiol

Quantum Chemical Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

No published studies were identified that have utilized Density Functional Theory (DFT) to determine the optimized molecular geometry or to calculate the electronic properties of 4-Iodobenzo[d]oxazole-2-thiol. Such calculations would typically provide insights into bond lengths, bond angles, dihedral angles, and electronic descriptors like dipole moment and polarizability.

Frontier Molecular Orbital (FMO) Analysis

There is no available data on the Frontier Molecular Orbital (FMO) analysis of this compound. This type of analysis is crucial for understanding the chemical reactivity of a molecule, and involves the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the HOMO-LUMO energy gap.

Molecular Docking and Ligand-Target Interaction Studies

Prediction of Binding Modes with Biomolecular Targets

No molecular docking studies have been reported for this compound. Such studies are instrumental in predicting the binding affinity and interaction patterns of a ligand with the active site of a biological target, such as a protein or enzyme.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A search for Quantitative Structure-Activity Relationship (QSAR) models developed for a series of compounds including this compound did not yield any results. QSAR studies are essential for correlating the structural features of a molecule with its biological activity.

In Silico Pharmacokinetic and Pharmacodynamic Profiling

There is no information available regarding the in silico prediction of the pharmacokinetic and pharmacodynamic properties of this compound. These computational predictions typically assess a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

While computational studies exist for the broader class of benzoxazoles and related heterocyclic compounds, the specific data required to construct a detailed article on this compound as per the requested outline is not present in the current body of scientific literature. Further experimental and computational research is needed to elucidate the properties of this specific compound.

Mechanistic Studies and Transition State Analysis of Chemical Reactions

Theoretical studies on related benzoxazole-2-thiol derivatives have been conducted to understand their structural and electronic properties. For instance, quantum chemical calculations have been employed to investigate the conformational landscape and electronic delocalization in acylated derivatives of benzo[d]oxazole-2-thiol. These studies provide insights into the molecule's stability and reactivity in a general sense.

However, the specific influence of the iodine substituent at the 4-position on the reaction mechanisms and transition states of this compound remains an area that requires dedicated computational investigation. Mechanistic studies would typically involve mapping the potential energy surface for a given reaction, identifying stationary points (reactants, products, intermediates), and locating the transition state structures that connect them. The analysis of these transition states would provide crucial information about the reaction's feasibility and kinetics.

Without specific research data, any discussion on the mechanistic details or the presentation of data tables concerning the transition state analysis for reactions of this compound would be purely speculative and fall outside the scope of scientifically accurate reporting. Further research in this area is needed to provide the detailed insights that computational and theoretical chemistry can offer.

Investigation of 4 Iodobenzo D Oxazole 2 Thiol in Targeted Research Applications

Molecular Probes and Imaging Agents Research (Leveraging the Iodine Atom)

The presence of an iodine atom on the benzo[d]oxazole scaffold is a key feature for the development of molecular probes and imaging agents. Halogenated benzoxazoles are considered important because they can be attached to other organic backbones through established coupling reactions. rsc.org This adaptability is crucial for creating targeted molecules.

In nuclear medicine, iodine isotopes (like ¹²³I, ¹²⁴I, and ¹²⁵I) are well-established radioisotopes for imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). The stable iodine atom in 4-Iodobenzo[d]oxazole-2-thiol can be replaced with a radioactive isotope, a process known as radioiodination. This would transform the molecule into a radiotracer, allowing for non-invasive visualization and tracking of biological processes in vivo.

Furthermore, the thiol (-SH) group at the 2-position provides a reactive handle for conjugation. Thiol-reactive probes are widely used to label proteins and other biomolecules. thermofisher.com This dual functionality—an iodine atom for imaging and a thiol group for bioconjugation—makes this compound a promising candidate for developing targeted imaging agents. For instance, it could be conjugated to a peptide or antibody that specifically binds to a cancer cell receptor, with the iodine atom serving as the imaging reporter.

Scaffold Design for Biological Target Modulation Studies

The benzo[d]oxazole-2-thiol core is a versatile scaffold for designing molecules that can modulate the function of various biological targets. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an attractive starting point for drug discovery. tandfonline.com

Benzo[d]oxazole derivatives have been extensively investigated as inhibitors of various enzymes. The core structure serves as a framework that can be decorated with different substituents to achieve potency and selectivity against a specific enzyme target. For example, derivatives of this scaffold have shown inhibitory activity against enzymes like tyrosinase, which is involved in melanin production, and vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. nih.govmdpi.com

Research has demonstrated that modifications to the benzoxazole (B165842) ring can significantly impact biological activity. The introduction of electron-withdrawing or electron-releasing groups can enhance the inhibitory effects of these compounds. researchgate.net The iodine atom on this compound would act as a halogen bond donor, potentially forming specific interactions within an enzyme's active site and enhancing binding affinity.

Below is a table summarizing the enzyme inhibitory activities of various benzo[d]oxazole derivatives, illustrating the potential of this scaffold.

Compound ClassTarget EnzymeKey FindingsIC₅₀ Values
Benzo[d]oxazole Derivatives VEGFR-2Compound 12l (a 5-methylbenzo[d]oxazole derivative) showed the most potent activity. nih.gov97.38 nM nih.gov
Phenolic Benzo[d]oxazoles Mushroom TyrosinaseCompound 3 , featuring a resorcinol structure, exhibited significantly stronger inhibition than the standard, kojic acid. mdpi.com0.51 µM mdpi.com
Azinane Triazole Derivatives Acetylcholinesterase (AChE)Methyl phenyl-substituted derivative 12d was identified as a potent AChE inhibitor. nih.gov0.73 ± 0.54 µM nih.gov
Azinane Triazole Derivatives Butyrylcholinesterase (BChE)Methyl phenyl-substituted derivative 12m was found to be a potent BChE inhibitor. nih.gov0.038 ± 0.50 µM nih.gov

This table is interactive. You can sort and filter the data.

The benzo[d]oxazole scaffold is a key building block for designing ligands that bind to various receptors. Its structural features allow it to mimic the necessary pharmacophores for receptor recognition. For instance, benzo[d]oxazole plays an important role as a core structure in β-adrenergic receptor antagonists. nih.gov The ability to easily modify the scaffold allows for the fine-tuning of binding affinity and selectivity for a particular receptor subtype. The iodine atom in this compound can influence the molecule's electronic properties and steric profile, which are critical factors in receptor-ligand interactions. It can also serve as a heavy atom for X-ray crystallography studies to determine the precise binding mode of the ligand within the receptor's binding pocket.

Derivatives of the benzo[d]oxazole scaffold are valuable tools for studying molecular interactions and cellular pathways. By inhibiting specific enzymes or blocking receptors, these compounds can help elucidate the roles of these proteins in complex biological processes. For example, a series of benzo[d]oxazole derivatives was synthesized to explore neuroprotective effects on cells induced with β-amyloid, a peptide associated with Alzheimer's disease. nih.gov These studies investigated the compound's impact on signaling pathways involving Akt, GSK-3β, and NF-κB, which are crucial for cell survival and apoptosis. nih.gov The use of an iodinated version like this compound could offer advantages in these studies, such as enabling easier tracking and quantification of the compound in cellular assays.

Advanced Materials Science Applications of Benzo[d]oxazole Derivatives

Beyond their biological applications, benzo[d]oxazole derivatives are significant in the field of materials science. researchgate.net They are used in the development of advanced materials like polymers and coatings, where their chemical properties can enhance durability and resistance to environmental factors. chemimpex.com The rigid, aromatic nature of the benzoxazole ring contributes to the thermal stability and mechanical strength of polymers incorporating this moiety.

Furthermore, these heterocyclic compounds are often photoactive and can be found in fluorescent dyes and organic light-emitting diodes (OLEDs). The extended π-conjugated system of the benzoxazole structure is responsible for its unique optical properties. The introduction of a heavy atom like iodine can influence these photophysical properties, potentially leading to materials with enhanced phosphorescence or other desirable characteristics for applications in sensors and electronic devices. chemimpex.com

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Pathways

While traditional synthetic methods for benzoxazole (B165842) derivatives exist, future research will likely focus on developing more sustainable and efficient pathways to 4-Iodobenzo[d]oxazole-2-thiol. Current methods for similar structures often rely on harsh reaction conditions or hazardous reagents.

Emerging research in synthetic chemistry points towards several promising avenues:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of benzoxazole derivatives, offering a more energy-efficient and faster alternative to conventional heating methods. grafiati.com Future studies could optimize microwave-assisted protocols for the synthesis of this compound, potentially leading to higher yields and reduced reaction times.

Metal-Free Catalysis: The development of metal-free synthetic routes is a significant goal in green chemistry. Research into metal-free C-H functionalization strategies for related benzothiazoles suggests that similar approaches could be adapted for the synthesis of this compound, avoiding the use of potentially toxic and expensive metal catalysts. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Investigating the synthesis of this compound using flow chemistry could lead to a more streamlined and industrially viable production process.

Synthesis ApproachPotential Advantages
Microwave-Assisted SynthesisFaster reaction times, increased energy efficiency. grafiati.com
Metal-Free CatalysisAvoids toxic and costly metal catalysts, aligns with green chemistry principles. researchgate.net
Flow ChemistryImproved safety, scalability, and process control.

Deepening Mechanistic Understanding of Molecular Interactions

A thorough understanding of the molecular interactions of this compound is crucial for predicting its reactivity and designing new applications. The presence of the thiol group and the iodine atom offers unique opportunities for non-covalent and covalent interactions.

Future research in this area should focus on:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to simulate the compound's electronic structure, reactivity, and potential binding modes with biological targets or material surfaces. researchgate.net Such studies can provide insights into the role of the iodine atom in halogen bonding and the thiol group in hydrogen bonding and metal coordination.

Mechanistic Studies of Reactions: Investigating the mechanisms of reactions involving the thiol group, such as S-vinylation, can reveal important details about the compound's reactivity. nih.gov Understanding these mechanisms is essential for its application as a synthetic building block. Studies on related hypervalent iodine reagents have paved the way for mechanistic investigations of such transformations. diva-portal.org

Spectroscopic Analysis: Advanced spectroscopic techniques, such as 2D-NMR and X-ray crystallography, can provide detailed information about the compound's structure and its interactions with other molecules in the solid state and in solution.

Research FocusKey TechniquesExpected Outcomes
Computational ModelingDensity Functional Theory (DFT)Prediction of reactivity, electronic structure, and binding interactions. researchgate.net
Mechanistic StudiesIsotopic labeling, kinetic analysisElucidation of reaction pathways and transition states.
Spectroscopic Analysis2D-NMR, X-ray crystallographyDetailed structural information and intermolecular interaction mapping.

Expansion into Interdisciplinary Research Domains

The versatile structure of this compound makes it a candidate for exploration in various interdisciplinary fields, moving beyond its immediate chemical interest.

Medicinal Chemistry: Benzoxazole and oxadiazole derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netagosr.comnih.govsemanticscholar.org The presence of an iodine atom could enhance these properties or introduce novel mechanisms of action. Future research could involve synthesizing a library of derivatives and screening them for various biological activities. The planar aromatic structure of the oxazole (B20620) ring is known to facilitate binding interactions with biological targets. researchgate.net

Materials Science: Heterocyclic compounds are integral to the development of functional materials. researchgate.net The unique electronic properties and potential for self-assembly of this compound could be exploited in the design of organic semiconductors, corrosion inhibitors, or fluorescent probes. grafiati.com

Chemical Biology: The thiol group is reactive towards specific biological functionalities, making it a useful handle for bioconjugation. utmb.edu this compound could be developed as a chemical probe to study biological processes or as a component of targeted drug delivery systems.

Development of Advanced Analytical Techniques for Comprehensive Characterization

To fully understand the properties and potential of this compound, the development and application of advanced analytical techniques are essential. While standard methods like NMR and mass spectrometry are fundamental, a more in-depth characterization will require a multi-faceted analytical approach. researchgate.net

Future analytical efforts should include:

Hyphenated Chromatographic Techniques: The use of liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) will be crucial for purity assessment and the identification of potential metabolites in biological studies.

Solid-State Analysis: Techniques such as solid-state NMR and powder X-ray diffraction can provide valuable information about the compound's crystalline structure and polymorphism, which can impact its physical properties and bioavailability.

Surface Analysis Techniques: For materials science applications, techniques like X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM) will be necessary to characterize thin films or self-assembled monolayers of the compound on various substrates.

Analytical DomainAdvanced TechniquesPurpose
Purity and Metabolite AnalysisLC-MS, GC-MSSeparation and identification of the compound and its derivatives in complex mixtures.
Structural ElucidationSolid-State NMR, Powder X-ray DiffractionCharacterization of the solid-state structure and crystalline forms.
Surface CharacterizationXPS, AFMAnalysis of surface morphology and composition for materials science applications.

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